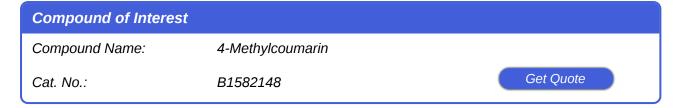


Spectroscopic Profile of 4-Methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of NMR, IR, and UV-Vis Spectroscopic Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Methylcoumarin** (also known as 4-methyl-2H-chromen-2-one), a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document compiles key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the essential spectroscopic data for **4-Methylcoumarin**, providing a clear and concise reference for compound characterization.

Table 1: ¹H NMR Spectroscopic Data of 4-Methylcoumarin



Proton (H)	Chemical Shift (δ) ppm	Solvent
H-3	6.16	CDCl ₃
H-5	7.49 (dd)	CDCl₃
H-6	7.27 (ddd)	CDCl₃
H-7	7.27 (ddd)	CDCl₃
H-8	7.24 (dd)	CDCl ₃
4-CH ₃	2.39	CDCl₃

Note: Assignments for aromatic protons (H-6, H-7, H-8) can be complex due to overlapping signals.

Table 2: 13C NMR Spectroscopic Data of 4-

Methylcoumarin

Carbon (C)	Chemical Shift (δ) ppm	Solvent
C-2	161.1	CDCl₃
C-3	115.3	CDCl₃
C-4	152.4	CDCl₃
C-4a	118.6	CDCl₃
C-5	127.3	CDCl₃
C-6	124.0	CDCl₃
C-7	131.6	CDCl₃
C-8	116.6	CDCl₃
C-8a	153.9	CDCl₃
4-CH ₃	18.6	CDCl₃



Source: ¹³C NMR data is referenced from L. Ernst, J. Magn. Resonance 21, 241 (1976) as cited by PubChem[1].

Table 3: IR Spectroscopic Data of 4-Methylcoumarin

Functional Group	Absorption Peak (cm ⁻¹)	Method
C=O (Lactone)	1720	KBr Pellet
C=C (Aromatic)	1625, 1570	KBr Pellet
C-H (Aromatic)	3050	KBr Pellet
C-H (Methyl)	2925	KBr Pellet
C-O-C (Ether)	1270, 1180	KBr Pellet

Note: Peak positions can vary slightly based on the experimental method (e.g., KBr pellet, Nujol mull, or vapor phase).

Table 4: UV-Vis Spectroscopic Data of 4-Methylcoumarin

Solvent	λmax (nm)
Ethanol	275, 311
DMSO	285, 310

Note: Substituents on the coumarin ring can cause a significant bathochromic (red) shift in the absorption maxima[2].

Experimental Protocols

The data presented in this guide are typically obtained using the following standard methodologies.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

Accurately weigh 5-10 mg of the 4-Methylcoumarin sample.



- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a clean vial.
- Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0.00 ppm.
- Transfer the resulting solution into a 5 mm NMR tube.

Data Acquisition:

- Instrument: Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
- ¹H NMR: A standard one-pulse experiment is performed. Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of the **4-Methylcoumarin** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Place the resulting fine powder into a pellet press.
- Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Procedure: A background spectrum of the empty sample holder is recorded first. The KBr pellet containing the sample is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.



UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of **4-Methylcoumarin** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or methanol.
- Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement (typically in the µg/mL range).

Data Acquisition:

- Instrument: A dual-beam UV-Vis spectrophotometer is used.
- Procedure: The spectrophotometer is first zeroed using a cuvette containing the pure solvent (the blank). The sample solution is then placed in the sample cuvette, and the absorbance is measured over a specific wavelength range, typically 200-400 nm, to identify the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.



Sample Preparation 4-Methylcoumarin (Pure Compound) Dissolve in Dissolve in Prepare KBr Pellet **Deuterated Solvent UV-Grade Solvent** or Nujol Mull (e.g., CDCl3) (e.g., Ethanol) Data Acquisition NMR Spectrometer FTIR Spectrometer **UV-Vis Spectrophotometer** Data Analysis & Interpretation Identify Functional Groups Determine λmax, Coupling Constants, (C=O, C=C, C-O) Analyze Electronic Transitions **Assign Structure** Final **Output** Comprehensive Spectroscopic Profile

General Workflow for Spectroscopic Analysis of 4-Methylcoumarin

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- 2. 3-[2-(DIETHYLAMINO)ETHYL]-7-HYDROXY-4-METHYLCOUMARIN HYDROCHLORIDE(15776-59-7) 1H NMR spectrum [chemicalbook.com]
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